molecular formula C13H10FNO3 B8687254 1-Fluoro-2-benzyloxy-3-nitro-benzene CAS No. 873096-71-0

1-Fluoro-2-benzyloxy-3-nitro-benzene

Cat. No. B8687254
M. Wt: 247.22 g/mol
InChI Key: BGLTYBLRFPUHPJ-UHFFFAOYSA-N
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Patent
US08349828B2

Procedure details

To a solution of 2-fluoro-6-nitrophenol (25.1 g, 157 mmol) in DMF (430 mL) were added K2CO3 (43.7 g, 313 mmol) and benzyl bromide (21 mL, 172 mmol). The reaction mixture was stirred at 80° C. overnight. After cooling to rt, the reaction mixture was filtered. The filtrate was concentrated under reduced pressure. Water (100 mL) and EA (100 mL) were added and the phases were separated. The aq. layer was extracted once with EA (100 mL) and the combined org. layers were dried over Na2SO4, filtered and evaporated under reduced pressure. The residue was dried under HV to give the title compound as a yellow oil (39.9 g).
Quantity
25.1 g
Type
reactant
Reaction Step One
Name
Quantity
43.7 g
Type
reactant
Reaction Step One
Quantity
21 mL
Type
reactant
Reaction Step One
Name
Quantity
430 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[CH:7]=[CH:6][CH:5]=[C:4]([N+:8]([O-:10])=[O:9])[C:3]=1[OH:11].C([O-])([O-])=O.[K+].[K+].[CH2:18](Br)[C:19]1[CH:24]=[CH:23][CH:22]=[CH:21][CH:20]=1>CN(C=O)C>[F:1][C:2]1[CH:7]=[CH:6][CH:5]=[C:4]([N+:8]([O-:10])=[O:9])[C:3]=1[O:11][CH2:18][C:19]1[CH:24]=[CH:23][CH:22]=[CH:21][CH:20]=1 |f:1.2.3|

Inputs

Step One
Name
Quantity
25.1 g
Type
reactant
Smiles
FC1=C(C(=CC=C1)[N+](=O)[O-])O
Name
Quantity
43.7 g
Type
reactant
Smiles
C(=O)([O-])[O-].[K+].[K+]
Name
Quantity
21 mL
Type
reactant
Smiles
C(C1=CC=CC=C1)Br
Name
Quantity
430 mL
Type
solvent
Smiles
CN(C)C=O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
80 °C
Stirring
Type
CUSTOM
Details
The reaction mixture was stirred at 80° C. overnight
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
After cooling to rt
FILTRATION
Type
FILTRATION
Details
the reaction mixture was filtered
CONCENTRATION
Type
CONCENTRATION
Details
The filtrate was concentrated under reduced pressure
ADDITION
Type
ADDITION
Details
Water (100 mL) and EA (100 mL) were added
CUSTOM
Type
CUSTOM
Details
the phases were separated
EXTRACTION
Type
EXTRACTION
Details
The aq. layer was extracted once with EA (100 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
layers were dried over Na2SO4
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
evaporated under reduced pressure
CUSTOM
Type
CUSTOM
Details
The residue was dried under HV

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
FC1=C(C(=CC=C1)[N+](=O)[O-])OCC1=CC=CC=C1
Measurements
Type Value Analysis
AMOUNT: MASS 39.9 g
YIELD: CALCULATEDPERCENTYIELD 102.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.